{4,7-Bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4,7-Bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod, also known as this compound, is a useful research compound. Its molecular formula is C18H33N5O7S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Applications
- Bone-seeking Therapeutic Agents : Complexes like 166Ho-BPAMD, which include 4,7-bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod structures, have been developed as potential therapeutic bone-seeking agents. Such complexes have shown significant stability and high binding affinity to hydroxyapatite, indicating potential for targeted bone therapy (Yousefnia et al., 2015).
- Bone Pain Palliation : Research indicates that 175Yb-BPAMD, a therapeutic complex containing this structure, shows promising characteristics as a bone pain palliation agent. It demonstrates superior properties compared to other bone-seeking agents, suggesting its potential in therapeutic applications (Vaez-Tehrani et al., 2016).
Diagnostic and Imaging Applications
- MRI Contrast Agents : Novel Gd3+ complexes, including similar structures, have been synthesized as potential MRI contrast agents. These complexes exhibit sensitivity to calcium, indicating their use in calcium-sensitive magnetic resonance imaging. The study of their relaxation properties suggests potential applications in diagnostic imaging (Mishra et al., 2008).
Chemical and Biological Evaluation
- Chemical Stability and Binding Studies : Studies on complexes like 177Lu-BPAMD, incorporating similar molecular structures, have evaluated their chemical stability, hydroxyapatite binding, and biodistribution. These evaluations are crucial for understanding their behavior in biological systems, which is important for therapeutic and diagnostic applications (Yousefnia et al., 2016).
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-(2-sulfanylethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O7S/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAFKACIMRLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463215 |
Source
|
Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865470-67-3 |
Source
|
Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.